Product packaging for 2,3-Dimethyl-2-hexanol(Cat. No.:CAS No. 19550-03-9)

2,3-Dimethyl-2-hexanol

Cat. No.: B102537
CAS No.: 19550-03-9
M. Wt: 130.23 g/mol
InChI Key: BFKOEFFCVFMWPF-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-hexanol (CAS Registry Number: 19550-03-9) is a branched-chain tertiary alcohol with the molecular formula C 8 H 18 O and a molecular weight of 130.23 g/mol . This compound is characterized as a clear, colorless to almost colorless liquid at room temperature with a density of approximately 0.821-0.84 g/cm³ . It has a boiling point of about 150.5°C (424.15 K) at 760 mmHg and a flash point of 56.6°C, classifying it as a flammable liquid . As a tertiary alcohol, this compound features a sterically hindered hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural motif is significant in organic chemistry research due to its distinct reactivity, particularly its resistance to oxidation, making it a valuable model compound and synthetic intermediate . Its branched structure lends itself to applications in the development of specialty chemicals, and it can be used as a building block in the synthesis of more complex molecules or in the manufacturing of certain plastics and resins . This product is supplied with a minimum purity of >99.0% (GC) . It is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B102537 2,3-Dimethyl-2-hexanol CAS No. 19550-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylhexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-6-7(2)8(3,4)9/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKOEFFCVFMWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871298
Record name 2,3-Dimethylhexan-2-ol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955-03-9, 19550-03-9
Record name 2,3-Dimethyl-2-hexanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyl-2-hexanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylhexan-2-ol
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Record name 2-Hexanol, 2,3-dimethyl-
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Chemical and Physical Properties

Molecular Structure and Formula

The chemical formula for this compound is C8H18O. pharmaffiliates.comontosight.ainist.govnist.gov Its structure features an eight-carbon chain with a hydroxyl group on the second carbon, which is also bonded to a methyl group. Additionally, a methyl group is attached to the third carbon. This arrangement results in a highly branched, sterically hindered tertiary alcohol.

Table 1: Structural and Identification Information for this compound

Identifier Value
IUPAC Name 2,3-dimethylhexan-2-ol
CAS Number 19550-03-9
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
SMILES CCCC(C)C(C)(C)O
InChI InChI=1S/C8H18O/c1-5-6-7(2)8(3,4)9/h7,9H,5-6H2,1-4H3

Data sourced from multiple reputable chemical databases. nist.govnist.govnih.govchemspider.comuni.lu

Tabulated Physical Properties

The physical state of this compound at room temperature is a clear, colorless liquid. ontosight.aichemicalbook.com Like many alcohols, it possesses a characteristic odor. ontosight.ai Its solubility in water is slight, but it is highly soluble in common organic solvents such as ethanol (B145695) and ether. ontosight.ai

Table 2: Physical Properties of this compound

Property Value
Boiling Point ~167 °C
Density ~0.853 g/cm³ at 20°C
Melting Point -61.15 °C (estimated)

Data compiled from various chemical property resources. ontosight.aichemicalbook.comchemeo.com

Synthesis and Manufacturing

Common Synthetic Routes

A primary method for synthesizing tertiary alcohols like this compound is through the use of Grignard reagents. researchgate.net This powerful organometallic reaction involves the addition of a Grignard reagent to a ketone or ester. For the synthesis of this compound, one could react an appropriate Grignard reagent with a ketone. For instance, the reaction of a propylmagnesium halide with 2-methyl-2-pentanone would yield the desired product after an acidic workup. Another common method is the acid-catalyzed hydration of an alkene. ontosight.ai In the case of this compound, the hydration of 2,3-dimethyl-2-hexene (B165507) in the presence of an acid like sulfuric acid would lead to its formation.

Industrial-Scale Production Considerations

While specific industrial-scale production details for this compound are not widely publicized, the general principles for producing similar alcohols would apply. These would involve optimizing reaction conditions such as temperature, pressure, and catalyst choice to maximize yield and minimize byproducts. Purification would likely be achieved through distillation.

Reactivity and Mechanistic Studies of 2,3 Dimethyl 2 Hexanol in Chemical Environments

Kinetic Studies of Radical-Initiated Reactions

The rate at which 2,3-dimethyl-2-hexanol reacts with atmospheric radicals is a primary determinant of its atmospheric lifetime. Kinetic studies, which measure the rate coefficients of these reactions, are therefore essential for modeling the environmental fate of this compound.

Hydroxyl Radical (OH) Reaction Kinetics

The hydroxyl radical is the most significant oxidant in the troposphere, responsible for the initial degradation of a vast array of VOCs. The reaction of OH radicals with alcohols primarily proceeds through hydrogen atom abstraction.

Table 1: Estimated Temperature Dependence of the Rate Coefficient for the Reaction of OH with this compound

Temperature (K)Estimated k (cm³ molecule⁻¹ s⁻¹)
2788.5 x 10⁻¹²
2989.5 x 10⁻¹²
3281.1 x 10⁻¹¹
Note: These values are estimations based on SAR models and data from structurally related compounds.

The reaction between the hydroxyl radical and this compound proceeds via the abstraction of a hydrogen atom from a C-H bond, as abstraction from the O-H bond is significantly slower for saturated alcohols at ambient temperatures. researchgate.net The presence of various types of C-H bonds (primary, secondary, and tertiary) in the molecule leads to the formation of different radical products.

The reactivity of a C-H bond towards abstraction by an OH radical is influenced by its bond dissociation energy and steric hindrance. Generally, the order of reactivity for H-abstraction is tertiary > secondary > primary. In the case of this compound, the potential sites for hydrogen abstraction are the methyl groups (primary hydrogens), the methylene (B1212753) group in the propyl chain (secondary hydrogens), and the hydrogen atom at the C3 position (tertiary hydrogen).

The hydroxyl group itself influences the reactivity of adjacent C-H bonds. The α-C-H bond (adjacent to the carbon bearing the OH group) is typically activated. However, in this compound, there are no α-C-H bonds as it is a tertiary alcohol. The β-C-H bonds (on carbons adjacent to the carbinol carbon) are also affected. The abstraction of a hydrogen atom leads to the formation of a carbon-centered radical, which then undergoes further reactions in the atmosphere, typically with molecular oxygen. osti.gov

Table 2: Potential Hydrogen Abstraction Sites in this compound by OH Radical

Abstraction SiteType of HydrogenRelative Reactivity
C1 (methyl groups)PrimaryLow
C3 (methine)TertiaryHigh
C4 (methylene)SecondaryModerate
C5 (methylene)SecondaryModerate
C6 (methyl group)PrimaryLow

Chlorine Atom (Cl) Reaction Kinetics

In marine and coastal areas, as well as in regions with industrial chlorine sources, the chlorine atom can be a significant oxidant. Chlorine atoms are generally more reactive and less selective than hydroxyl radicals.

The reactivity of alcohols with chlorine atoms generally follows the order: tertiary > secondary > primary. iitk.ac.in This trend is attributed to the stability of the resulting carbon-centered radical. However, some studies have shown that for reactions with Cl atoms, the number of available hydrogens at a particular site can also play a crucial role, sometimes leading to higher reactivity for primary alcohols compared to secondary ones. semanticscholar.org

Kinetic data for the reaction of chlorine atoms with various alcohols, including branched hexanols, have been reported. researchgate.net For instance, the rate coefficients for the reaction of Cl atoms with 5-methyl-2-hexanol (B47235) and 2,2-dimethyl-3-hexanol (B1585437) have been determined, providing a basis for comparison with this compound. researchgate.netconicet.gov.ar These studies indicate that the rate coefficients for Cl atom reactions with alcohols are typically in the range of 10⁻¹⁰ to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.

Table 3: Comparison of Rate Coefficients for the Reaction of Cl Atoms with Different Alcohols at 298 K

AlcoholClassk (cm³ molecule⁻¹ s⁻¹)
1-ButanolPrimary2.14 x 10⁻¹⁰
2-ButanolSecondary1.13 x 10⁻¹⁰
2-Methyl-2-propanol (tert-Butanol)Tertiary0.89 x 10⁻¹⁰
5-Methyl-2-hexanolSecondary2.64 x 10⁻¹⁰ researchgate.net
2,2-Dimethyl-3-hexanolSecondary2.72 x 10⁻¹⁰ researchgate.net
This compoundTertiaryEstimated: ~2.0 - 3.0 x 10⁻¹⁰
Note: The value for this compound is an estimation based on trends and data from similar compounds.

The degree of alkyl branching significantly influences the reactivity of alcohols with chlorine atoms. Increased branching can affect reactivity in two opposing ways. On one hand, more branching can lead to the formation of more stable tertiary radicals upon hydrogen abstraction, thus increasing the reaction rate. On the other hand, extensive branching can introduce steric hindrance, making it more difficult for the chlorine atom to approach and abstract a hydrogen atom, which could decrease the reaction rate. copernicus.org

Nitrate (B79036) Radical (NO₃) Reaction Kinetics

The nitrate radical (NO₃) is a primary nighttime oxidant in the troposphere. The kinetics of its reaction with organic compounds are crucial for determining their atmospheric lifetimes and degradation pathways. Studies on the reactions of NO₃ with various alcohols have provided insights into the factors influencing their reactivity.

For tertiary alcohols like this compound, the hydrogen abstraction is expected to occur at the various C-H bonds within the molecule. The hydroxyl group can activate the C-H bonds on adjacent carbons, making them more susceptible to attack by the NO₃ radical. This activating effect is a well-documented phenomenon in the atmospheric chemistry of alcohols. For instance, studies on other alcohols have shown that the rate constants for their reactions with NO₃ are significantly higher than those for corresponding alkanes, highlighting the role of the hydroxyl group in enhancing reactivity. inl.gov

Photooxidation Mechanisms and Degradation Pathways

The daytime degradation of this compound is primarily driven by photooxidation, initiated by reactions with hydroxyl radicals (OH). These reactions lead to the formation of a variety of degradation products, influencing air quality and the formation of secondary organic aerosols (SOA).

The atmospheric degradation of alcohols initiated by OH radicals proceeds via H-atom abstraction from C-H bonds. researchgate.net For this compound, this can occur at several positions along the carbon chain. The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent reactions of this peroxy radical determine the final degradation products.

While specific product studies for this compound are not detailed in the available literature, studies on structurally similar alcohols provide valuable insights. For example, the oxidation of other branched alcohols like 2,4-dimethyl-2-pentanol (B165554) and 3,5-dimethyl-3-hexanol (B1581811) has been investigated. acs.org The degradation of these compounds leads to the formation of various carbonyl compounds through the fragmentation of alkoxy radicals formed from the corresponding peroxy radicals.

Based on the degradation mechanisms of similar alcohols, the atmospheric oxidation of this compound is expected to yield a mixture of smaller carbonyl compounds. Potential products could include acetone, various ketones, and aldehydes, resulting from the cleavage of the carbon backbone. For instance, the oxidation of 3,3-dimethyl-2-butanol, another tertiary alcohol, yields 3,3-dimethyl-2-butanone as a major product. copernicus.org Similarly, the photooxidation of 2,4,4-trimethyl-1-pentanol produces formaldehyde, 2-propanone, and other carbonyls. conicet.gov.arresearchgate.net

The molar yields of these products depend on the branching ratios of the different H-abstraction channels and the subsequent fate of the alkoxy radicals. Without specific experimental data for this compound, it is challenging to provide precise molar yields. However, it can be inferred that the distribution of products will be complex due to the multiple possible reaction pathways.

In environments with significant concentrations of nitrogen oxides (NOx), the peroxy radicals (RO₂) formed during the photooxidation of this compound can react with nitric oxide (NO) and nitrogen dioxide (NO₂). The reaction with NO primarily forms an alkoxy radical (RO) and NO₂. However, a minor channel can lead to the formation of organic nitrates (RONO₂).

The reaction of RO₂ with NO₂ can lead to the formation of peroxynitrates (RO₂NO₂). These compounds are thermally unstable but can act as reservoirs for both RO₂ and NO₂ in the atmosphere. The formation of nitrated compounds is a significant aspect of atmospheric chemistry as it can contribute to the formation of ozone and secondary organic aerosols. copernicus.org Studies on other saturated alcohols have shown that their degradation can contribute to the formation of nitrated compounds, which has implications for local and regional air quality. copernicus.org The aqueous-phase photolysis of organic nitrates has been shown to produce nitrous acid (HONO), a significant precursor of OH radicals. copernicus.org

Structure-Activity Relationship (SAR) Models in Predicting Reactivity

Structure-Activity Relationship (SAR) models are valuable tools in atmospheric chemistry for estimating the reaction rate constants of organic compounds with atmospheric oxidants when experimental data is unavailable. nih.govcopernicus.org These models are based on the principle that the reactivity of a molecule is determined by its structure.

Several SAR methodologies have been developed and are continuously updated as more kinetic data becomes available. nih.govcopernicus.org These models have been shown to predict the rate constants for the reactions of many alcohols with OH radicals and Cl atoms with reasonable accuracy, often within a factor of two of the experimental values. conicet.gov.arresearchgate.netcopernicus.org For instance, the rate constants for the reactions of 5-methyl-2-hexanol and 2,2-dimethyl-3-hexanol with chlorine atoms were found to be in good agreement with SAR estimations. conicet.gov.arresearchgate.net

For this compound, an SAR model would consider the different types of C-H bonds present in the molecule and the influence of the tertiary hydroxyl group to estimate its reactivity towards OH radicals and other oxidants. While SAR provides a useful estimation, it is important to note that the accuracy can be lower for more complex, multifunctional compounds. copernicus.org Therefore, experimental studies remain crucial for validating and refining these predictive models.

Advanced Analytical Characterization in 2,3 Dimethyl 2 Hexanol Research

Chromatographic Methods for Purity and Isomer Separation

Chromatography is a fundamental tool for separating the components of a mixture. In the context of 2,3-dimethyl-2-hexanol, it is particularly important for isolating the compound from potential impurities and its various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation.nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a primary method for assessing the purity of this compound samples and confirming its molecular structure.

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound. The retention time from the gas chromatograph, combined with the mass spectrum, provides a high degree of confidence in the identification and purity of this compound. nih.gov

The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which can be used for comparison and confirmation. nih.gov The Kovats retention index, a standardized measure of retention time, for this compound on a standard polar column is reported as 1183.4. nih.gov

High-Resolution Separation Techniques for Diastereomers.nih.govrsc.org

This compound possesses two chiral centers, meaning it can exist as four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, as are the (2R, 3S) and (2S, 3R) isomers. The pairs of enantiomers are diastereomers of each other. Diastereomers have different physical properties and can, therefore, be separated by achiral chromatographic techniques.

High-performance liquid chromatography (HPLC) and high-resolution gas chromatography are effective methods for the separation of diastereomers. nih.govscielo.br The choice of column and mobile phase in HPLC, or the column and temperature program in GC, is critical for achieving successful separation. nih.govscielo.br For instance, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced peak capacity and resolution, making it suitable for separating complex mixtures of isomers. copernicus.orgresearchgate.net In some cases, derivatization of the diastereomers with a chiral resolving agent can enhance their separation. rsc.org

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide information about its chemical bonds, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Analysis.nih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the signals correspond to the different types of protons in the molecule. The chemical shift of each signal indicates the electronic environment of the proton, while the integration of the signal reveals the number of protons of that type. The splitting pattern (multiplicity) of the signals provides information about the number of neighboring protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum of this compound shows a signal for each unique carbon atom in the molecule. The chemical shift of each signal provides information about the type of carbon (e.g., methyl, methylene (B1212753), methine, quaternary).

Public databases like PubChem provide access to ¹H and ¹³C NMR spectral data for this compound, often sourced from institutions like the National Institute of Advanced Industrial Science and Technology (AIST) in Japan. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Chemical Shift (ppm)
C1 14.3
C2 75.5
C3 42.0
C4 29.5
C5 23.4
C6 14.2
C2-CH3 (a) 26.5
C2-CH3 (b) 26.2
C3-CH3 15.1

Data is predictive and serves for illustrative purposes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification.rsc.orgnist.gov

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the FTIR spectrum will prominently feature:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. libretexts.org

Strong absorption bands in the region of 2850-3000 cm⁻¹, corresponding to the C-H stretching vibrations of the alkyl groups. libretexts.org

The NIST Chemistry WebBook is a valuable resource for reference IR spectra of this compound. nist.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Wavenumber (cm⁻¹)
Alcohol O-H Stretch (broad) 3200-3600
Alkane C-H Stretch 2850-3000
Alcohol C-O Stretch 1050-1200

Values are approximate and can vary based on the specific instrument and sample preparation.

Mass Spectrometry (EI/CI) for Molecular Weight and Fragmentation Pattern Analysis.rsc.orgnih.gov

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Two common ionization techniques are Electron Ionization (EI) and Chemical Ionization (CI).

Electron Ionization (EI) : In EI-MS, the sample is bombarded with high-energy electrons, which causes the molecule to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks. The fragmentation pattern is highly reproducible and serves as a fingerprint for the compound. For this compound (molecular weight 130.23 g/mol ), the EI mass spectrum will show a molecular ion peak at m/z 130, although it may be weak. nist.gov More prominent peaks will correspond to the stable carbocations formed upon fragmentation.

Chemical Ionization (CI) : CI is a softer ionization technique that results in less fragmentation than EI. In CI-MS, a reagent gas is first ionized, and these ions then react with the analyte molecules to produce protonated molecules [M+H]⁺. This technique is particularly useful for confirming the molecular weight of the compound, as the [M+H]⁺ peak is often the most abundant peak in the spectrum. nih.gov

Table 3: Common Compound Names Mentioned

Compound Name
This compound
2,3-Dimethyl-2-hexanone
2-Ethyl-1,3-hexanediol
2-Ethyl-1-hexanol
2-Hexanol
3,4-Dimethyl-2-hexanol
3,4-Dimethyl-2-hexanone
3-Methylpentane
4-Methyl-2-pentanol
Camphorsultam
Di-2-ethylhexyl phthalate
Ethyl butanol
Hexane
Isoleucine
Leucine
Methanol
Threonine

Ultraviolet (UV) Absorption Spectroscopy and Cross-Section Determination

Ultraviolet (UV) absorption spectroscopy is a technique used to measure the absorption of UV radiation by a substance. While specific UV absorption cross-section data for this compound is not extensively documented in dedicated studies, the characteristics of structurally similar tertiary alcohols provide valuable insights. For instance, research on other tertiary butanols, such as 2-methyl-2-butanol (B152257) and 2,3-dimethyl-2-butanol, has shown that these compounds exhibit UV absorption in the lower wavelength region of the UV spectrum. researchgate.net

The UV absorption cross-sections for these related alcohols were measured at room temperature between 208 and 230 nm. researchgate.net It is anticipated that this compound would also absorb in this region, a characteristic attributable to the electronic transitions within the molecule. The intensity of this absorption, or the molar absorptivity, is generally low for simple alcohols as their primary chromophore is the hydroxyl group, which does not absorb strongly in the UV range.

Table 1: UV Absorption Cross-Sections of Structurally Similar Tertiary Alcohols

Compound Wavelength Range (nm)
2-Methyl-2-butanol 208 - 230
2,3-Dimethyl-2-butanol 208 - 230

Data sourced from a study on the atmospheric degradation of related tertiary alcohols. researchgate.net

Orthogonal Analytical Approaches for Comprehensive Characterization

To achieve a comprehensive characterization of this compound, especially within complex mixtures, orthogonal analytical approaches are indispensable. These are methods that rely on different separation or detection principles, thereby providing a more complete picture of the sample's composition.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. nih.govnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, enabling confident identification. nih.govnist.gov The National Institute of Standards and Technology (NIST) maintains a publicly accessible database containing the mass spectrum of this compound. nist.gov

Beyond standard GC-MS, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power for complex samples. copernicus.org This technique can be particularly useful when analyzing this compound in matrices containing numerous other volatile organic compounds.

Infrared (IR) spectroscopy is another powerful tool for the characterization of alcohols. The presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a hallmark of the O-H stretching vibration of the hydroxyl group. nist.gov Both Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy have been employed for the analysis of alcoholic substances, offering rapid and non-destructive measurement options. researchgate.netd-nb.infounirioja.es

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms in this compound. nih.gov

Finally, liquid chromatography (LC) techniques, which can be coupled with supercritical fluid chromatography (SFC) in two-dimensional setups (LCxSFC), present another orthogonal approach, particularly for the analysis of less volatile or more complex samples where derivatization might otherwise be required for GC analysis. chromatographyonline.com

Table 2: Orthogonal Analytical Techniques for Alcohol Characterization

Technique Principle of Separation/Detection Application for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point and polarity; Detection by mass-to-charge ratio. Primary tool for identification and quantification. nih.govnih.gov
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Two independent columns for enhanced separation. High-resolution analysis in complex mixtures. copernicus.org
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations. Functional group identification (hydroxyl group). nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with a magnetic field. Detailed structural elucidation. nih.gov

Theoretical and Computational Studies of 2,3 Dimethyl 2 Hexanol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of molecules like 2,3-dimethyl-2-hexanol. nih.gov These methods solve the Schrödinger equation for a given arrangement of atoms, yielding information about the molecule's energy, electron distribution, and other fundamental properties.

Conformational Analysis and Energy Landscapes

The presence of multiple single bonds in this compound allows for a variety of spatial arrangements, or conformations, due to rotation around these bonds. A comprehensive conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.

Table 1: Estimated Relative Energies of this compound Conformers (Hypothetical) This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Conformer (viewed along C2-C3 bond)Dihedral Angle (CH3-C2-C3-CH2)Relative Energy (kcal/mol)Key Steric Interactions
Anti~180°0.0 (most stable)Minimized steric strain
Gauche~60°0.8 - 1.2Gauche interaction between propyl and methyl groups
Eclipsed~0°> 4.0High torsional and steric strain

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is characterized by the high electronegativity of the oxygen atom in the hydroxyl group, which leads to significant polarization of the O-H and C-O bonds. masterorganicchemistry.com This polarization results in a partial negative charge on the oxygen and partial positive charges on the hydrogen of the hydroxyl group and the C2 carbon. msu.edu This charge distribution is a key determinant of the molecule's reactivity.

DFT calculations can provide a quantitative picture of the electronic structure through various reactivity descriptors. ekb.eg These descriptors, derived from the energies of the frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), help to predict how the molecule will interact with other chemical species.

Key Reactivity Descriptors:

HOMO Energy (E_HOMO): Related to the molecule's ability to donate electrons. For alcohols, the HOMO is typically localized on the oxygen atom.

LUMO Energy (E_LUMO): Related to the molecule's ability to accept electrons.

HOMO-LUMO Gap (ΔE): A measure of the molecule's chemical stability and reactivity. A larger gap generally indicates lower reactivity.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Electrophilicity (ω): A measure of the ability of a molecule to accept electrons. researchgate.net

While specific values for this compound are not published, general trends for tertiary alcohols can be inferred. The electron-donating inductive effect of the three alkyl groups attached to the carbinol carbon increases the electron density on this carbon and the oxygen, which would influence the HOMO energy and the molecule's nucleophilicity.

Table 2: Typical Calculated Reactivity Descriptors for a Tertiary Alcohol This table provides representative values. Actual values for this compound would require specific quantum chemical calculations.

DescriptorTypical Value RangeInterpretation
E_HOMO-9.5 to -10.5 eVElectron-donating capability
E_LUMO+4.0 to +5.0 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)13.5 to 15.5 eVHigh chemical stability
Chemical Hardness (η)6.75 to 7.75 eVResistant to deformation of electron cloud

Molecular Modeling of Intermolecular Interactions

The behavior of this compound in the liquid state is governed by intermolecular forces, primarily hydrogen bonding and van der Waals interactions. Molecular modeling techniques, such as molecular dynamics (MD) simulations, can provide a dynamic picture of these interactions.

Hydrogen Bonding Networks in Liquid Phases and Solutions

The hydroxyl group of this compound can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). researchgate.net In the pure liquid, this leads to the formation of complex, dynamic hydrogen-bonded networks. These can include linear chains of associated molecules, as well as cyclic structures. researchgate.net

MD simulations using force fields like GROMOS can be employed to study the extent and nature of this hydrogen bonding. davidpublisher.com The radial distribution function (RDF) between the hydroxyl hydrogen and oxygen atoms of neighboring molecules can reveal the average distances and coordination numbers of the hydrogen bonds. Studies on other alcohols have shown that the strength and geometry of these hydrogen bonds are influenced by the steric hindrance around the hydroxyl group. mdpi.com For a tertiary alcohol like this compound, the bulky alkyl groups may hinder the formation of extended, ordered hydrogen bond networks compared to linear primary alcohols.

In solutions with other polar or non-polar solvents, the hydrogen bonding network is further modified. In aqueous solutions, this compound will form hydrogen bonds with water molecules. acs.org

Equation of State (EoS) Models for Mixture Behavior

Equations of State (EoS) are mathematical models that relate the pressure, volume, and temperature of a substance. For mixtures, EoS are crucial for predicting phase behavior, which is essential for chemical process design. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a powerful EoS that is particularly well-suited for systems containing associating molecules like alcohols. researchgate.netunileoben.ac.at

The PC-SAFT model requires several pure-component parameters, including the segment number, segment diameter, and dispersion energy. For associating compounds, two additional parameters are needed: the association energy and the association volume. researchgate.net These parameters can be determined by fitting to experimental data or estimated using group contribution methods. acs.orgdtu.dkacs.org

Computational Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic signatures of molecules, which can be invaluable for interpreting experimental spectra and for structural elucidation.

DFT calculations can be used to compute the vibrational frequencies of a molecule. q-chem.com These calculated frequencies correspond to the absorption peaks in an infrared (IR) spectrum. For this compound, key predicted vibrational modes would include:

O-H stretch: A broad, strong band typically in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded alcohols.

C-H stretch: Multiple sharp bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching of the various C-H bonds in the alkyl groups.

C-O stretch: A band in the 1100-1200 cm⁻¹ range.

Experimental IR spectra for this compound are available from databases such as the NIST Chemistry WebBook. nist.gov

Table 3: Predicted General Spectroscopic Features for this compound This table is based on general spectroscopic principles and data for similar compounds. nih.gov

SpectroscopyFeaturePredicted RegionStructural Information
IRO-H stretch~3400 cm⁻¹ (broad)Presence of hydroxyl group, hydrogen bonding
C-H stretch2850-3000 cm⁻¹Alkyl framework
C-O stretch~1150 cm⁻¹Tertiary alcohol
¹H NMROH protonVariable (1-5 ppm)Hydroxyl proton, subject to exchange
CH proton (on C3)~1.5-1.8 ppmProton adjacent to the tertiary carbon
CH₃ protons~0.8-1.2 ppmMethyl groups
¹³C NMRC-OH carbon (C2)~70-75 ppmCarbon bearing the hydroxyl group
CH carbon (C3)~40-45 ppmCarbon adjacent to the tertiary center
CH₃ carbons~10-30 ppmMethyl carbons

Reaction Pathway Simulations and Transition State Analysis

Theoretical and computational chemistry provides powerful tools to elucidate the complex mechanisms of chemical reactions, offering insights into transient species and high-energy states that are often difficult to observe experimentally. For this compound, computational studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of its reactions, particularly the acid-catalyzed dehydration. These studies help in understanding the step-by-step molecular transformations, identifying key intermediates, and characterizing the transition states that connect them.

The acid-catalyzed dehydration of this compound, a tertiary alcohol, is generally accepted to proceed through an E1 (Elimination, Unimolecular) mechanism. libretexts.org This multi-step process can be computationally modeled to simulate the entire reaction pathway. The simulation typically begins with the protonation of the hydroxyl group, followed by the departure of a water molecule to form a carbocation, and finally, the removal of a proton to yield an alkene.

Reaction Pathway Simulations:

Computational simulations of the dehydration of tertiary alcohols, analogous to this compound, reveal the intricate details of the E1 pathway. researchgate.nettandfonline.comnsf.gov The initial step involves the interaction of the alcohol with an acid catalyst, often modeled with species like H₃O⁺ or anhydrous acids such as HCl or HBr. tandfonline.comusfq.edu.ec

Protonation of the Hydroxyl Group: The simulation shows the oxygen atom of the hydroxyl group of this compound acting as a Lewis base, attacking a proton from the acid catalyst. This forms a protonated alcohol, specifically the 2,3-dimethyl-2-hexyloxonium ion. This step is typically a rapid, low-energy process.

Formation of the Carbocation Intermediate: The C-O bond in the alkyloxonium ion is weakened and subsequently breaks heterolytically. This is the rate-determining step of the E1 reaction and involves the highest energy barrier. libretexts.org The simulation visualizes the departure of a neutral water molecule, leaving behind a planar, sp²-hybridized tertiary carbocation: the 2,3-dimethyl-2-hexyl cation. The stability of this tertiary carbocation is a key factor favoring the E1 mechanism for tertiary alcohols.

Carbocation Rearrangements (Hydride or Alkyl Shifts): A significant aspect revealed by reaction pathway simulations is the possibility of carbocation rearrangements. While the initially formed tertiary carbocation is relatively stable, simulations can explore the potential for 1,2-hydride or 1,2-methyl shifts to form an even more stable carbocation. However, in the case of the 2,3-dimethyl-2-hexyl cation, a rearrangement is less likely as it would lead to a less stable secondary carbocation.

Deprotonation and Alkene Formation: The final step in the simulated pathway involves a base (often a water molecule or the conjugate base of the acid catalyst) abstracting a proton from a carbon atom adjacent to the carbocation center. vaia.com For the 2,3-dimethyl-2-hexyl cation, there are two possibilities for deprotonation that lead to different alkene products:

Path A (Zaitsev's Rule): Abstraction of a proton from the C3 carbon, which is more substituted, leads to the formation of the thermodynamically more stable product, 2,3-dimethyl-2-hexene (B165507).

Path B (Hofmann's Rule): Abstraction of a proton from a methyl group at the C2 position results in the less substituted and generally minor product, 2,3-dimethyl-1-hexene.

Transition State Analysis:

Transition state analysis is a critical component of computational reaction studies, focusing on the high-energy structures that represent the energy maxima along the reaction coordinate. The geometry and energy of these transition states determine the kinetics of the reaction.

For the dehydration of this compound, the most significant transition state is associated with the rate-determining step: the cleavage of the C-O bond of the protonated alcohol to form the carbocation. libretexts.org

Computational models, such as those using DFT with basis sets like B3LYP/6-31G*, can predict the geometries and energies of these transient structures. In the gas-phase dehydration of similar tertiary alcohols catalyzed by hydrogen halides, the transition state is characterized as a six-membered cyclic structure involving the alcohol and the acid molecule. tandfonline.comusfq.edu.ec

The analysis of the transition state for the C-O bond cleavage in the 2,3-dimethyl-2-hexyloxonium ion would reveal an elongated C-O bond and a developing positive charge on the C2 carbon. The energy of this transition state, relative to the protonated alcohol, represents the activation energy for the reaction.

Furthermore, transition states for the final deprotonation step can also be located and analyzed. These calculations would show the base interacting with a β-hydrogen, the partial formation of the C=C double bond, and the partial breaking of the C-H bond. By comparing the activation energies for the formation of the different alkene isomers (2,3-dimethyl-2-hexene and 2,3-dimethyl-1-hexene), computational studies can predict the product distribution, which generally aligns with Zaitsev's rule, favoring the more substituted alkene.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant This compound + H₃O⁺0.0
Intermediate 1 2,3-Dimethyl-2-hexyloxonium ion~ -5 to -10
Transition State 1 C-O bond cleavage~ +20 to +30
Intermediate 2 2,3-Dimethyl-2-hexyl cation + H₂O~ +5 to +15
Transition State 2a Deprotonation to form 2,3-dimethyl-2-hexene~ +10 to +20
Product 1 2,3-Dimethyl-2-hexene + H₃O⁺~ -5 to 0
Transition State 2b Deprotonation to form 2,3-dimethyl-1-hexene~ +12 to +22
Product 2 2,3-Dimethyl-1-hexene + H₃O⁺~ -3 to +2

Table 1: Illustrative relative free energies for the species involved in the acid-catalyzed dehydration of a tertiary alcohol, based on computational studies of analogous systems. The values are approximate and serve to illustrate the energy profile of the reaction.

Applications and Broader Research Impact of 2,3 Dimethyl 2 Hexanol

Utility in the Synthesis of Complex Organic Molecules

The structural characteristics of 2,3-dimethyl-2-hexanol make it a valuable building block in the field of organic synthesis. ontosight.ai Its branched nature can impart specific properties to larger molecules that incorporate its carbon skeleton. ontosight.ai

This compound primarily serves as a useful research chemical and an intermediate in the synthesis of other, more complex chemical compounds. ontosight.aipharmaffiliates.com In multi-step syntheses, intermediates are the products of one reaction step that serve as the starting material for the next. The branched structure of this compound contributes to the stability of molecules synthesized from it, making it a useful component in the creation of complex molecules. ontosight.ai Its classification as a building block in chemical supply catalogs underscores its role as a starting point for constructing larger molecular frameworks. tcichemicals.com The hydroxyl (-OH) group is a key functional group that allows for a variety of subsequent chemical transformations, enabling its integration into a larger synthetic pathway.

While it is established as a synthetic intermediate, specific and detailed case studies illustrating the use of this compound in the preparation of named target molecules are not extensively detailed in publicly available scientific literature. ontosight.aiontosight.ai Its utility is often described in general terms as an intermediate for producing other chemicals, including detergents, lubricants, plastics, and resins. ontosight.ai

Potential in Biological and Pharmaceutical Research

The interaction of small organic molecules with biological systems is a cornerstone of pharmaceutical and biochemical research. The potential applications for this compound in these fields are an area of scientific interest. ontosight.ai

Public chemical databases, such as PubChem, include entries for the biological activities of this compound, suggesting that it has been a subject of investigation in biological studies. nih.gov Research into related branched-chain alcohols, such as its isomers, has explored their interactions with enzymes and metabolic pathways. For instance, the hydroxyl group and branched structure of similar alcohols allow them to interact with enzymes and proteins, potentially influencing biochemical processes. However, specific, detailed studies on the enzyme interactions of this compound itself are not widely reported.

Biochemical assays are fundamental laboratory methods used to detect, quantify, and study the function of biological molecules like enzymes. Solvents and reagents are critical components of these assays. While direct applications of this compound in specific, named biochemical assays are not prominently documented, related isomeric alcohols are used as solvents or reagents in such contexts. Given its status as a research chemical and its physical properties as an alcohol, it holds potential for similar applications. pharmaffiliates.comnih.gov

Future Research Directions and Unexplored Avenues

Development of Enantioselective Synthetic Routes

The synthesis of specific stereoisomers of chiral molecules is a significant focus in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. 2,3-Dimethyl-2-hexanol possesses a chiral center at the C3 position, making the development of enantioselective synthetic routes a valuable endeavor.

Current synthetic methods, such as the Grignard reaction, typically yield a racemic mixture of the (R) and (S)-enantiomers. acs.org Future research should focus on developing catalytic asymmetric methods to produce enantiomerically pure or enriched this compound. This could involve the use of chiral catalysts, enzymes, or chiral auxiliaries to control the stereochemical outcome of the reaction. The successful enantioselective synthesis would open doors to investigating the stereospecific interactions of each enantiomer in biological systems and for the creation of advanced materials with specific optical properties.

In-Depth Mechanistic Elucidation of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations and optimizing reaction conditions. While the general mechanisms of reactions involving tertiary alcohols are understood, the specific nuances for this compound warrant deeper investigation.

For instance, the acid-catalyzed dehydration of this compound proceeds via an E1 elimination mechanism to form 2,3-dimethyl-2-hexene (B165507). This reaction involves a tertiary carbocation intermediate. Future studies could employ advanced spectroscopic techniques and computational modeling to precisely map the energy profiles of these intermediates and transition states. Investigating the potential for rearrangements and the factors influencing regioselectivity in reactions such as halogenation and oxidation would also be of significant interest. A more profound mechanistic understanding will enable chemists to predict and control the outcomes of complex reactions involving this alcohol.

Advanced Materials Science Applications

The branched structure of this compound suggests its potential utility in the development of advanced materials. ontosight.ai Its incorporation into polymers could influence properties such as thermal stability, solubility, and mechanical strength.

Future research could explore the polymerization of this compound derivatives or its use as a chain transfer agent in polymerization processes. The resulting polymers could have applications as specialty plastics, resins, or lubricant additives. ontosight.ai Furthermore, the unique structure of this alcohol could be leveraged to create novel surfactants or self-assembling monolayers with specific surface properties, although significant research is required to validate these potential applications.

Interdisciplinary Research with Biological Systems

The interaction of small organic molecules with biological systems is a vast and complex field. While not extensively studied for its biological activity, this compound presents opportunities for interdisciplinary research.

Initial investigations could involve screening for antimicrobial or antifungal activity. The lipophilic nature of the molecule suggests it may interact with cell membranes. Furthermore, its structural similarity to other biologically active alcohols warrants an investigation into its potential effects on enzyme systems or as a signaling molecule. nsf.gov Such studies, conducted in collaboration with biologists and biochemists, could reveal unforeseen applications in medicine or agriculture. It has also been identified as a volatile organic compound in some biological matrices, suggesting a potential role as a biomarker, though this requires substantial further investigation. nih.gov

Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. Applying these methods to this compound can provide valuable insights and guide experimental work.

Future computational studies could focus on:

Predicting Physicochemical Properties: Accurately calculating properties such as boiling point, vapor pressure, and partition coefficients using quantum chemical methods and quantitative structure-property relationship (QSPR) models. kg.ac.rsresearchgate.netresearchgate.net

Modeling Reaction Mechanisms: Simulating reaction pathways to understand the energetics and kinetics of reactions involving this compound. This can aid in the design of more efficient synthetic routes.

Simulating Interactions with Biological Targets: If potential biological targets are identified, molecular docking and molecular dynamics simulations could be used to predict binding affinities and modes of interaction.

These computational approaches, when combined with experimental validation, will accelerate the exploration of this compound's chemical space and potential applications.

Q & A

Q. How is 2,3-Dimethyl-2-hexanol characterized in analytical chemistry?

Methodological Answer: Characterization typically involves gas chromatography-mass spectrometry (GC-MS) for identification and quantification, supported by nuclear magnetic resonance (NMR) for structural elucidation. Key physical properties include a boiling point of 150.5°C, density of 0.821 g/cm³, and molecular weight of 130.23 g/mol . These parameters are critical for distinguishing it from structural isomers and ensuring reproducibility in experimental protocols.

Q. What safety protocols are recommended when handling this compound?

Methodological Answer: Researchers should wear chemical-resistant gloves (e.g., nitrile), full protective clothing, and eye protection. Use P95 (US) or P1 (EU) respirators for respiratory protection in low-exposure scenarios. Avoid skin contact and ensure proper ventilation. Contaminated materials must be disposed of following hazardous waste regulations .

Q. What analytical techniques are suitable for quantifying trace amounts of this compound in complex matrices?

Methodological Answer: Solid-phase microextraction (SPME) coupled with GC-MS is effective for isolating and quantifying this compound in volatile organic compound (VOC) mixtures. Backward selection methods in chemometric analysis can reduce matrix complexity, as demonstrated in sugarcane cultivar studies where this compound was identified as a key biomarker .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point) of this compound?

Methodological Answer: Discrepancies may arise from impurities or measurement techniques. Replicate experiments using high-purity samples (≥95%) and standardized methods (e.g., ASTM distillation for boiling points). Cross-validate results with databases like NIST Chemistry WebBook, and apply statistical analysis to assess measurement uncertainty .

Q. What experimental strategies are used to determine the stability and reactivity of this compound under varying conditions?

Methodological Answer: Conduct accelerated aging studies under controlled temperature, humidity, and light exposure. Monitor degradation products via Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC). Reactivity with common lab reagents (e.g., acids, oxidizers) should be tested in small-scale trials .

Q. How is this compound utilized as a diagnostic biomarker in chemometric models?

Methodological Answer: In sugarcane honey authenticity studies, this compound was retained in a backward-selected VOC panel (23 out of 260 features) due to its discriminatory power. Linear discriminant analysis (LDA) achieved 100% classification accuracy, highlighting its role in differentiating geographic origins or cultivars. Researchers should validate its diagnostic relevance through cross-population studies .

Q. What methodologies address challenges in synthesizing high-purity this compound for research applications?

Methodological Answer: While synthesis pathways are not detailed in available literature, purification via fractional distillation or preparative GC is recommended. Purity verification should include GC-MS and refractive index analysis. Contamination risks (e.g., isomers like 2,4-Dimethyl-3-hexanol) necessitate stringent quality control .

Q. How can researchers extrapolate toxicological data for this compound when acute toxicity data are unavailable?

Methodological Answer: Use read-across approaches with structurally similar alcohols (e.g., 2-ethylhexanol) to predict toxicity. In vitro assays (e.g., Ames test for mutagenicity) and computational models (QSAR) can supplement gaps. Prioritize hazard classifications based on regulatory guidelines (e.g., IARC, ACGIH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.